molecular formula C17H17F3N4O B2469075 N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 2097859-49-7

N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide

Katalognummer B2469075
CAS-Nummer: 2097859-49-7
Molekulargewicht: 350.345
InChI-Schlüssel: OSSKRUQPDKGMEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide” is a complex organic molecule that contains a pyrrolidine ring and a pyrimidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and pyrimidine is a six-membered ring with two nitrogen atoms . These types of structures are often found in biologically active compounds .

Wirkmechanismus

TAK-659 inhibits BTK by binding to the active site of the enzyme and preventing its phosphorylation and activation. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by TAK-659 leads to the disruption of this pathway, resulting in the induction of apoptosis and inhibition of cell proliferation.
Biochemical and physiological effects:
TAK-659 has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition to its effects on BTK and downstream signaling pathways, TAK-659 has also been shown to inhibit the activity of other kinases, such as AKT and ERK, which are involved in cell survival and proliferation. TAK-659 has also been shown to modulate the tumor microenvironment by reducing the number of regulatory T cells and myeloid-derived suppressor cells.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of TAK-659 is its specificity for BTK, which reduces the potential for off-target effects. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of TAK-659 is its potential for drug-drug interactions, as it is metabolized by cytochrome P450 enzymes. Another limitation is the potential for resistance to develop, as has been observed with other BTK inhibitors.

Zukünftige Richtungen

There are several potential future directions for the development of TAK-659. One area of interest is the combination of TAK-659 with other anti-cancer agents, such as immune checkpoint inhibitors or CAR-T cell therapy. Another area of interest is the evaluation of TAK-659 in other B-cell malignancies, such as Waldenstrom macroglobulinemia or marginal zone lymphoma. Finally, there is interest in the development of second-generation BTK inhibitors with improved potency and selectivity, which may have advantages over TAK-659 in terms of efficacy and safety.

Synthesemethoden

The synthesis of TAK-659 involves a series of chemical reactions starting from commercially available starting materials. The key step involves the coupling of 1-(pyrimidin-2-yl)pyrrolidin-2-amine with 3-(trifluoromethyl)benzoyl chloride to form the intermediate, which is then further converted to the final product through a series of steps involving hydrogenation, deprotection, and purification.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, TAK-659 has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. TAK-659 has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and ibrutinib.

Eigenschaften

IUPAC Name

N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)13-5-1-4-12(10-13)15(25)23-11-14-6-2-9-24(14)16-21-7-3-8-22-16/h1,3-5,7-8,10,14H,2,6,9,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSKRUQPDKGMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.